molecular formula C11H8ClNO2 B7814215 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7814215
M. Wt: 221.64 g/mol
InChI Key: YXOYSUMGFCPQEY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chlorophenylamine and a suitable carboxylic acid derivative.

  • Condensation Reaction: The 2-chlorophenylamine is condensed with the carboxylic acid derivative under controlled conditions to form the pyrrole ring.

  • Purification: The resulting compound is purified through recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)furfural: A furfural derivative used in the synthesis of uridine-based libraries.

  • Phenazepam: A benzodiazepine derivative with a similar chlorophenyl group.

Uniqueness: 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other chlorophenyl-containing compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Biological Activity

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClNO2C_{11}H_{8}ClNO_{2}, with a molecular weight of approximately 227.63 g/mol. The compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit promising anticancer properties. In particular, studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (human lung adenocarcinoma) and HCT-116 (colon cancer).
  • Mechanism : These compounds may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

In a comparative study, the compound demonstrated significant cytotoxicity against A549 cells, with viability reductions observed at concentrations as low as 100 µM .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins:

  • Target Enzymes : COX-1 and COX-2.
  • Potential Applications : Development of non-steroidal anti-inflammatory drugs (NSAIDs) for conditions like arthritis .

3. Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 1 μg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the chlorophenyl group enhances its lipophilicity and interaction with biological targets. Comparative analysis with similar compounds reveals that variations in substituents can significantly alter their efficacy:

Compound NameCAS NumberSimilarity IndexAnticancer Activity
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid1017414-83-30.81Moderate
5-Phenyl-1H-pyrrole-2-carboxylic acid6636-06-20.81Low
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid368211-43-20.77High

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several pyrrole derivatives, including the target compound, against A549 cells using an MTT assay. The results demonstrated that while some derivatives showed significant cytotoxicity, others exhibited minimal effects, suggesting the importance of structural features in determining activity .

Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the inhibition of COX enzymes by the compound. Results indicated a dose-dependent inhibition pattern, supporting its potential use as an anti-inflammatory drug candidate .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOYSUMGFCPQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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